Ascorbyl Stearate

Beschreibung

Eigenschaften

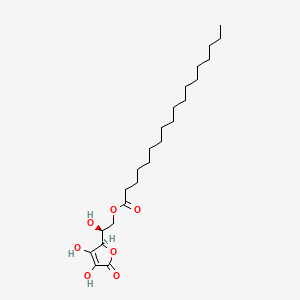

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3/t19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITUBCVUXPBCGA-WMZHIEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O7 | |

| Record name | ASCORBYL STEARATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894148 | |

| Record name | 6-Ascorbyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish, white powder with a citrus-like odour | |

| Record name | ASCORBYL STEARATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

10605-09-1, 25395-66-8 | |

| Record name | Ascorbic acid 6-stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin C monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ascorbyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(stearoyloxy)-L-ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1QT341US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ascorbyl Stearate

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying ascorbyl stearate (B1226849), a lipophilic derivative of ascorbic acid (Vitamin C). Valued for its antioxidant properties, ascorbyl stearate finds applications in the food, cosmetic, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual workflows.

Introduction to this compound

This compound (C₂₄H₄₂O₇) is an ester formed from the reaction of ascorbic acid with stearic acid.[1] This modification renders the typically water-soluble vitamin C fat-soluble, expanding its utility as an antioxidant in lipid-based formulations.[2][3] It is commonly used as a food additive (E number E305) to prevent oxidation in products like margarine.[1] The synthesis of this compound can be achieved through both chemical and enzymatic routes, each with distinct advantages and challenges.

Synthesis of this compound

The production of this compound primarily involves the esterification of L-ascorbic acid with stearic acid or its derivatives. This can be accomplished through chemical catalysis, which often employs harsh conditions, or enzymatic catalysis, which offers milder and more selective reaction pathways.[2]

Chemical Synthesis

Chemical synthesis methods typically rely on strong acid catalysts to facilitate the esterification reaction. These processes are often characterized by high reaction rates but can lead to the formation of side products and the degradation of ascorbic acid due to the harsh conditions.[2]

A common approach involves the use of concentrated sulfuric acid as both a catalyst and a solvent.[4] In this method, L-ascorbic acid is dissolved in sulfuric acid, followed by the addition of a stearic acid ester, such as methyl stearate.[4] The reaction proceeds at room temperature, and the product is subsequently isolated by precipitation in ice water.[4]

Experimental Protocol: Chemical Synthesis via Transesterification

This protocol is adapted from a patented method for the preparation of fatty acid esters of ascorbic acid.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3.5 g (0.02 mole) of L-ascorbic acid in 15 ml (0.28 mole) of 100% strength sulfuric acid at room temperature.

-

Addition of Reactant: To this solution, add 5.97 g (0.02 mole) of methyl stearate.

-

Reaction: Stir the mixture for a few minutes until a homogenous solution is formed. Allow the reaction mixture to stand at room temperature for 10 to 25 hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the this compound.

-

Isolation: Filter the crystallized product from the aqueous solution.

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a milder and more regioselective alternative to chemical methods, minimizing the formation of byproducts.[2][3] Lipases are the most commonly employed enzymes for this purpose, with lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435) being particularly effective.[5][6] The reaction can be performed via direct esterification of ascorbic acid and stearic acid or through transesterification with a stearic acid ester.[6]

A significant challenge in enzymatic synthesis is the poor solubility of hydrophilic ascorbic acid in the nonpolar organic solvents typically used to dissolve the lipid substrate.[2][7] Strategies to overcome this include the use of polar organic solvents, the control of water content in the reaction medium, and the use of vacuum to remove volatile side products.[7][8] Molecular sieves are often added to the reaction mixture to remove water produced during esterification, thereby shifting the reaction equilibrium towards product formation.[9]

Experimental Protocol: Lipase-Catalyzed Direct Esterification

This protocol is based on a patented method for the enzymatic preparation of organic esters of ascorbic acid.[10]

-

Reaction Mixture Preparation: In a 50 ml Erlenmeyer flask, dissolve 0.2 g of ascorbic acid and 4.0 g of stearic acid in 20 ml of dioxane with stirring at 40°C.

-

Enzyme Addition: Add 4.0 g of immobilized lipase to the solution.

-

Reaction: Allow the mixture to react at 40°C for 24 hours with continuous stirring.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme.

-

Analysis: The concentration of this compound in the filtrate can be determined using high-performance liquid chromatography (HPLC).[10]

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is adapted from a patented method for the enzymatic preparation of ascorbyl esters.[10]

-

Reactant Preparation: In a suitable vessel, add 3 g of ascorbic acid, 20.0 g of methyl stearate, and 3 g of Lipase Amano "P" to 100 ml of dehydrated dioxane (water content < 50 ppm).

-

Reaction Conditions: Allow the mixture to react at 40°C for 5 hours.

-

Analysis: The formation of this compound can be monitored by high-performance liquid chromatography.[10]

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various studies.

| Synthesis Method | Catalyst | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ascorbic Acid:Acyl Donor) | Yield/Conversion | Reference |

| Chemical Transesterification | 100% H₂SO₄ | Methyl Stearate | H₂SO₄ | Room Temp. | 10-25 | 1:1 | Good yields reported | [4] |

| Enzymatic Esterification | Immobilized Lipase | Stearic Acid | Dioxane | 40 | 24 | - | 1.85% concentration | [10] |

| Enzymatic Transesterification | Lipase Amano "P" | Methyl Stearate | Dioxane | 40 | 5 | - | Quantitative data in source | [10] |

| Enzymatic Esterification | Novozym® 435 | Oleic Acid | Acetone | 50 | 72 | 1:1 | 19.7% | [5][11] |

| Enzymatic Transesterification | Novozym® 435 | Oleic Acid (from Ascorbyl Palmitate) | - | - | - | 1:3 (AP:OA) | 73.8% | [5][11] |

Note: Data for ascorbyl oleate (B1233923) is included to provide context on reaction conditions for similar ascorbyl esters where specific data for this compound was not available in the provided search results.

Purification of this compound

Following synthesis, this compound must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Common purification techniques include recrystallization, liquid-liquid extraction, and chromatography.

Recrystallization

Recrystallization is a widely used method for purifying solid compounds.[12] The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.[12] Ethanol (B145695) is a commonly used solvent for the recrystallization of ascorbyl esters.[13][14]

Experimental Protocol: Recrystallization from Ethanol

This protocol is based on a method for the purification of ascorbyl palmitate, which is structurally similar to this compound.[13][14]

-

Dissolution: Dissolve the crude this compound product in a minimal amount of hot ethanol (80-98% concentration).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

Liquid-Liquid Extraction

Liquid-liquid extraction is employed to separate compounds based on their differential solubilities in two immiscible liquid phases. For ascorbyl esters, this method can be used to remove water-soluble impurities (like unreacted ascorbic acid) and lipid-soluble impurities (like unreacted fatty acids).[5]

Experimental Protocol: Sequential Liquid-Liquid Extraction

This protocol is adapted from a method for purifying ascorbyl oleate.[5][11]

-

Initial Extraction: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate. Wash the organic phase with water to remove water-soluble impurities.

-

Second Extraction: After separating the aqueous layer, the organic layer can be subjected to a second extraction with an immiscible solvent system like hexane (B92381) and acetonitrile (B52724) or hexane and 90% methanol. The ascorbyl ester will partition into the more polar solvent (acetonitrile or 90% methanol), while nonpolar impurities like free fatty acids will remain in the hexane layer.

-

Solvent Removal: The solvent from the purified ascorbyl ester fraction is then removed, for instance, by evaporation or freeze-drying, to yield the final product.[11]

Chromatography

Silica (B1680970) gel column chromatography is another effective method for purifying ascorbyl esters. This technique separates compounds based on their polarity. A solvent system is chosen to elute the components of the mixture from the silica gel column at different rates. For ascorbyl esters, a mixture of ethyl acetate, methanol, and water has been used as the mobile phase.[5]

Quantitative Data on Purification Methods

The purity of the final this compound product is a critical parameter. The following table summarizes the purity levels achieved with different purification methods.

| Purification Method | Solvent/Mobile Phase | Product Purity | Reference |

| Liquid-Liquid Extraction (Hexane/Acetonitrile) | Ethyl acetate/water, followed by hexane/acetonitrile | 94.8 area% (for Ascorbyl Oleate) | [5] |

| Liquid-Liquid Extraction (Hexane/90% Methanol) | Ethyl acetate/water, followed by hexane/90% methanol | 97.2 area% (for Ascorbyl Oleate) | [5] |

| Recrystallization & Liquid-Liquid Extraction | Recrystallization from hexane, followed by liquid-liquid extraction | 94.3 area% (for Ascorbyl Esters) | [11] |

| Recrystallization | Ethyl acetate | 99.8% | [15] |

Note: Purity data for ascorbyl oleate and other ascorbyl esters are included as representative examples.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes for this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: General purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be accomplished through various chemical and enzymatic methods, each presenting a unique set of operational parameters and outcomes. Chemical synthesis offers rapid conversion but may require more extensive purification to remove harsh catalysts and byproducts. In contrast, enzymatic synthesis provides a milder, more selective route, often resulting in a purer crude product, though reaction times may be longer. The choice of purification method, whether recrystallization, liquid-liquid extraction, or chromatography, will depend on the initial purity of the crude product and the desired final purity for the intended application. This guide provides a foundational understanding of these processes to aid researchers and professionals in the development and optimization of this compound production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic synthesis of ascorbyl esters and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4705869A - Preparation of fatty acid esters of ascorbic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 10605-09-1|For Research [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US5079153A - Process for the preparation of organic esters of ascorbic acid or erythorbic acid using ester hydralases in organic solvents containing 100-10,000 ppm of water - Google Patents [patents.google.com]

- 11. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. CN103254160B - A kind of method of separation and purification Ascorbyl Palmitate from direct esterification reaction solution - Google Patents [patents.google.com]

- 14. CN103254160A - Method for separating and purifying vitamin C palmitate from reaction liquid of direct esterification method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Ascorbyl Stearate as a Lipophilic Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl stearate (B1226849), the ester of ascorbic acid (Vitamin C) and stearic acid, is a lipophilic derivative of Vitamin C with significant applications as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.[1][2][3] Its fat-soluble nature allows for effective incorporation into lipid-based formulations, where it plays a crucial role in preventing oxidative degradation.[2] This technical guide provides an in-depth exploration of the core mechanism of action of ascorbyl stearate as an antioxidant, supported by experimental methodologies and visual representations of key pathways.

Chemical Structure and Properties

This compound is synthesized through the esterification of the primary hydroxyl group at the C-6 position of ascorbic acid with stearic acid, a saturated fatty acid. This structural modification imparts lipophilicity to the otherwise water-soluble ascorbic acid molecule, enabling its function in non-aqueous environments.

Key Properties:

-

Chemical Formula: C24H42O7[1]

-

Molecular Weight: 442.6 g/mol [2]

-

Appearance: White or yellowish-white solid[3]

-

Solubility: Insoluble in water, soluble in ethanol[3]

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant activity of this compound stems from the ascorbyl head of the molecule, which retains the potent free radical scavenging ability of ascorbic acid. The mechanism involves the donation of a hydrogen atom from the enediol group of the ascorbyl moiety to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Upon donating a hydrogen atom, the ascorbyl portion of the molecule is oxidized to a relatively stable ascorbyl radical. This radical can then be regenerated back to its active form or undergo further oxidation to dehydroascorbic acid.

Caption: Free radical scavenging mechanism of this compound.

Inhibition of Lipid Peroxidation

In lipid-rich environments such as cell membranes and oil-based formulations, this compound is particularly effective at inhibiting lipid peroxidation. This process, initiated by free radicals, leads to the degradation of lipids and the formation of harmful byproducts. This compound interrupts the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals.

Caption: Inhibition of the lipid peroxidation chain reaction by this compound.

Synergistic Action with Vitamin E (α-Tocopherol)

A key aspect of the antioxidant functionality of this compound is its synergistic interaction with vitamin E (α-tocopherol). Vitamin E is a primary chain-breaking antioxidant within lipid membranes. When vitamin E neutralizes a free radical, it is converted into the tocopheryl radical, a less reactive but still potentially harmful species. This compound can regenerate active vitamin E by donating a hydrogen atom to the tocopheryl radical. This recycling mechanism enhances the overall antioxidant capacity of the system.

Caption: Synergistic antioxidant action of this compound and vitamin E.

Quantitative Antioxidant Activity

The antioxidant capacity of compounds like this compound is often quantified using various in vitro assays. While specific IC50 (half-maximal inhibitory concentration) or ORAC (Oxygen Radical Absorbance Capacity) values for this compound are not consistently reported in the reviewed literature, a comparative understanding can be drawn from data on ascorbic acid and the closely related ascorbyl palmitate.

| Antioxidant | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | ORAC Value (μmol TE/g) | Notes |

| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Expected to have slightly lower activity than ascorbic acid due to esterification, but with lipophilic properties. |

| Ascorbyl Palmitate | Generally higher than ascorbic acid (lower potency)[5] | TEAC values are typically slightly lower than ascorbic acid.[6] | Data not consistently available | Demonstrates good antioxidant activity in lipid systems. |

| Ascorbic Acid | IC50 values vary widely depending on assay conditions (e.g., 24.34 ± 0.09 µg/mL to 66.12 ppm).[7][8] | High TEAC value, often used as a standard.[6] | High ORAC value | Potent water-soluble antioxidant. |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution.

-

Reaction: In a microplate well or cuvette, mix a specific volume of the this compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Reaction: Add a specific volume of the diluted ABTS•+ solution to a specific volume of the sample solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a standard antioxidant, Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) for the lipophilic ORAC assay) and prepare dilutions.

-

Assay Procedure: In a microplate, add the sample or standard, followed by the fluorescein (B123965) solution. Incubate the plate. Initiate the reaction by adding the AAPH solution.

-

Measurement: Immediately begin recording the fluorescence intensity at regular intervals over a period of time using a fluorescence microplate reader.

-

Calculation: Calculate the net area under the curve (AUC) for each sample, standard, and blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

This compound functions as an effective lipophilic antioxidant primarily through the free radical scavenging activity of its ascorbyl moiety. Its ability to inhibit lipid peroxidation and synergistically regenerate vitamin E makes it a valuable ingredient for stabilizing lipid-based systems in various applications. While direct quantitative data on its antioxidant capacity can be elusive in the literature, its mechanism of action is well-understood and analogous to other ascorbyl esters. The standardized experimental protocols provided in this guide offer a framework for the quantitative evaluation of its antioxidant efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 10605-09-1|For Research [benchchem.com]

- 3. fao.org [fao.org]

- 4. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and Ascorbyl Palmitate on Lipid Peroxidation in Deep-Fat Fried Seafood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

Lipophilic properties of ascorbyl stearate and cell membrane interaction

An In-depth Technical Guide on the Lipophilic Properties of Ascorbyl Stearate (B1226849) and its Interaction with Cell Membranes

This technical guide provides a comprehensive analysis of the lipophilic characteristics of ascorbyl stearate and its subsequent interactions with the cell membrane. It delves into its physicochemical properties, its influence on membrane dynamics, and the downstream cellular consequences.

Physicochemical Properties of this compound

This compound is a lipophilic derivative of ascorbic acid (Vitamin C), synthesized to enhance its penetration through the lipid-rich cell membrane. The addition of a stearic acid tail significantly increases its lipophilicity, a critical factor for its bioavailability and efficacy within cellular systems.

Table 1: Quantitative Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C24H42O7[1][2][3] |

| Molecular Weight | 442.59 g/mol [1][2][4] |

| LogP (Octanol/Water Partition Coefficient) | 6.11[4] |

| Water Solubility | 0.0015 g/L[4] |

| Physical State | White or yellowish-white powder[2] |

| Solubility | Insoluble in water, soluble in ethanol[2] |

Interaction with Cell Membranes

The high lipophilicity of this compound governs its interaction with the lipid bilayer of cell membranes, leading to significant effects on membrane structure and function.

Due to its amphipathic nature, this compound orients itself within the cell membrane with its hydrophobic stearate tail embedded in the lipid core and the hydrophilic ascorbyl head group positioned near the aqueous interface.

The incorporation of the rigid stearoyl chain of this compound into the membrane interior can decrease membrane fluidity. This alteration in the physical state of the membrane can, in turn, modulate its permeability to various ions and small molecules.

Experimental Protocols

The following section details standard methodologies for characterizing the lipophilic properties of this compound and its effects on cell membranes.

The shake-flask method is a classical approach to determine the LogP of a compound.

Protocol:

-

Phase Preparation: Equilibrate n-octanol and water to create mutually saturated phases.

-

Solute Partitioning: A known amount of this compound is dissolved in one phase, then mixed with the other phase and shaken until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique like HPLC.

-

LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow for LogP Determination

Caption: Workflow for LogP determination of this compound.

This technique measures changes in the rotational diffusion of a fluorescent probe embedded in the lipid bilayer.

Protocol:

-

Liposome Preparation: Prepare model membranes (liposomes) from phospholipids.

-

Incubation: Incubate the liposomes with varying concentrations of this compound.

-

Probe Labeling: Incorporate a fluorescent probe, such as DPH (1,6-diphenyl-1,3,5-hexatriene), into the liposomes.

-

Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer. A higher anisotropy value corresponds to lower membrane fluidity.

Experimental Workflow for Membrane Fluidity Assay

Caption: Workflow for assessing membrane fluidity.

Cellular Signaling Pathways

The primary role of this compound at the cell membrane is as an antioxidant. It protects the membrane from lipid peroxidation by scavenging reactive oxygen species (ROS).

By embedding within the lipid bilayer, this compound is strategically positioned to intercept and neutralize lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation and preserving membrane integrity.

Signaling Pathway: Inhibition of Lipid Peroxidation

Caption: this compound's role in halting lipid peroxidation.

References

Ascorbyl stearate CAS number and chemical properties

An In-Depth Technical Guide to Ascorbyl Stearate (B1226849)

Introduction

Ascorbyl stearate is a lipophilic derivative of ascorbic acid (Vitamin C), formed by the esterification of ascorbic acid with stearic acid.[1][2] This modification enhances its solubility in fats and oils, allowing for its effective use as an antioxidant in lipid-based systems such as food products and cosmetic formulations.[3][4] Its CAS Registry Number is 10605-09-1 .[1][5] In the food industry, it is known by the E number E305 and is used to prevent the oxidative degradation of fats, particularly in margarine.[1][3][5] Beyond its role as a preservative, this compound is utilized in skincare for its antioxidant properties, which help protect the skin from environmental stressors.[4][6] Furthermore, research has highlighted its potential as an anticancer agent, demonstrating the ability to induce apoptosis and inhibit critical cell signaling pathways in various cancer cell lines.[1][7]

Chemical and Physical Properties

This compound is a white or yellowish-white powder with a citrus-like odor.[3] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10605-09-1 | [1][5][8] |

| Molecular Formula | C₂₄H₄₂O₇ | [1][3][5] |

| Molecular Weight | 442.6 g/mol | [1][5] |

| IUPAC Name | [2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate | [1][3] |

| Synonyms | L-Ascorbyl 6-Stearate, 6-O-Stearoyl-L-ascorbic acid, Vitamin C Stearate | [3][4] |

| Appearance | White or yellowish, white powder | [1] |

| Odor | Citrus-like | [3] |

| Solubility | Low water solubility (0.005839 mg/L at 25°C est.), Soluble in oils | [3][8] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 20 | [3] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of L-ascorbic acid with stearic acid. This reaction can be performed through chemical or enzymatic methods.

A. Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis is preferred due to its regioselectivity and mild reaction conditions, which prevent the degradation of ascorbic acid.[9]

-

Materials:

-

Protocol:

-

Dissolve L-ascorbic acid and stearic acid in the chosen organic solvent within a reaction vessel. A typical molar ratio of ascorbic acid to the acyl donor is 1:4.[10]

-

Add the immobilized lipase to the mixture. The enzyme amount is typically around 10% of the total substrate weight.[12]

-

Add molecular sieves to the reaction to remove water produced during esterification, which drives the equilibrium towards product formation.[10]

-

Maintain the reaction at a controlled temperature, typically between 40°C and 50°C, with constant stirring.[10][11]

-

The reaction is monitored over time (e.g., 24 hours) for product formation.[11]

-

Upon completion, the immobilized enzyme is removed by filtration.[11]

-

The final product, this compound, is then purified from the reaction mixture, often involving solvent evaporation and recrystallization.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the quantitative determination of this compound in complex matrices like food products.[13][14][15]

-

Sample Preparation (Extraction):

-

Homogenize the food sample.

-

Extract this compound from the sample using a suitable solvent, such as methanol (B129727). To prevent oxidation during extraction, an antioxidant like L-ascorbic acid (e.g., 0.5% w/v) is often added to the extraction solvent.[13][14]

-

Vortex and centrifuge the mixture to separate the supernatant containing the analyte.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) before analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[16]

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., 0.02M monobasic potassium phosphate) is often employed.[13]

-

Flow Rate: A standard flow rate is applied.

-

Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-) is effective for detecting ascorbyl esters.[13][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound to ensure accurate quantification.[13][14]

-

-

-

Quantification:

-

A calibration curve is generated using standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Mechanism of Action and Signaling Pathways

This compound exhibits biological activity primarily through its antioxidant properties and its influence on cellular signaling, particularly in cancer cells.

Antioxidant and Pro-oxidant Activity

As a derivative of Vitamin C, this compound can neutralize free radicals by donating electrons, thereby preventing oxidative damage to lipids and other cellular components.[1] This is its primary function in food preservation and skincare.[1]

However, in certain biological contexts, particularly within cancer cells, it can act as a pro-oxidant. It generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which induces oxidative stress and leads to programmed cell death (apoptosis).[1][7]

Inhibition of Cancer Cell Signaling

Research has shown that this compound can inhibit the proliferation of cancer cells by modulating key signaling pathways. One of the critical pathways affected is the PI3K/AKT pathway , which is central to cell growth, survival, and proliferation.[1]

By inhibiting this pathway, this compound can halt the cell cycle and induce apoptosis.[1] Studies have shown it can arrest the cell cycle at the sub-G0/G1 and S/G2-M phases.[1] It also modulates other pathways involving IGF-IR, p53, and cyclins, contributing to its anti-cancer effects.[7]

References

- 1. This compound|CAS 10605-09-1|For Research [benchchem.com]

- 2. This compound, Production of this compound,Application of this compound,Benefits of Asco [adonisherb.ir]

- 3. ASCORBYL ISOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 4. deascal.com [deascal.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Vitamin C monostearate | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-ascorbyl stearate, 10605-09-1 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US5079153A - Process for the preparation of organic esters of ascorbic acid or erythorbic acid using ester hydralases in organic solvents containing 100-10,000 ppm of water - Google Patents [patents.google.com]

- 12. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. citedrive.com [citedrive.com]

- 15. Determination of Ascorbyl Palmitate and this compound in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LB845 Analysis of L-Ascorbyl palminate and L-Ascorbic Stearate | Technical Information | GL Sciences [glsciences.com]

A Technical Guide to the Enzymatic Synthesis of Ascorbyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of ascorbyl stearate (B1226849), a lipophilic derivative of ascorbic acid (Vitamin C). This process offers a green and highly specific alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and lead to the formation of unwanted byproducts.[1][2] The enzymatic approach, primarily utilizing lipases, allows for regioselective esterification under mild conditions, yielding high-purity ascorbyl stearate.[1][3] This document outlines the core principles, experimental protocols, and critical parameters involved in the lipase-catalyzed synthesis of this valuable antioxidant.

Introduction to Enzymatic Synthesis of this compound

This compound is an ester formed from the reaction of ascorbic acid and stearic acid.[4] Its amphiphilic nature, combining the hydrophilic antioxidant properties of ascorbic acid with the lipophilic nature of stearic acid, makes it a valuable compound in the pharmaceutical, cosmetic, and food industries.[5][6] It functions as a potent antioxidant, protecting lipid-rich products from oxidative degradation.[7][8]

The enzymatic synthesis of this compound primarily involves the use of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) as biocatalysts.[5] These enzymes exhibit high selectivity for the primary hydroxyl group at the C-6 position of ascorbic acid, leading to the specific formation of 6-O-ascorbyl stearate.[1] A significant challenge in this synthesis is the poor solubility of the hydrophilic ascorbic acid and the lipophilic stearic acid in a common solvent that also maintains high lipase (B570770) activity.[1][2][3] Overcoming this issue is a key focus of process optimization.

Key Parameters Influencing Synthesis

The efficiency of the enzymatic synthesis of this compound is dependent on several critical parameters that must be carefully optimized to achieve high yields.

Lipase Source

A variety of microbial lipases have been investigated for the synthesis of ascorbyl esters. The most commonly and effectively used lipase is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435.[5][7] Other lipases, such as those from Pseudomonas stutzeri and Thermomyces lanuginosus, have also been utilized.[2][9] The choice of lipase significantly impacts the reaction rate and overall yield.[1]

Reaction Medium (Solvent)

The selection of an appropriate organic solvent is crucial for solubilizing the substrates while maintaining the catalytic activity of the lipase.[10] Polar organic solvents can diminish or completely inhibit lipase activity, whereas nonpolar solvents can render the enzyme too rigid.[11] Solvents such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol), acetone, and tert-butanol (B103910) have been shown to be effective for the synthesis of ascorbyl esters.[1][2][5] Acetone is often favored due to its low cost and low boiling point, which simplifies downstream processing.[5]

Substrate Molar Ratio

The molar ratio of ascorbic acid to stearic acid plays a significant role in shifting the reaction equilibrium towards product formation.[2] An excess of the acyl donor (stearic acid) is generally employed to drive the reaction forward and increase the yield of this compound.[5] Optimal molar ratios reported in the literature for similar ascorbyl esters often range from 1:3 to 1:10 (ascorbic acid:fatty acid).[5][12]

Temperature

Reaction temperature affects both the reaction rate and the stability of the lipase. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and degradation of ascorbic acid.[13] The optimal temperature for lipase-catalyzed synthesis of ascorbyl esters is typically in the range of 40°C to 70°C.[13]

Water Activity

Water is a byproduct of the esterification reaction, and its accumulation can lead to the reverse reaction (hydrolysis), thereby reducing the product yield.[14][15] The removal of water from the reaction medium, often achieved by the addition of molecular sieves, is a common strategy to enhance the conversion to this compound.[14][16]

Experimental Protocols

The following sections provide a generalized experimental protocol for the enzymatic synthesis of this compound, compiled from various studies on ascorbyl ester synthesis.

Materials and Reagents

-

L-Ascorbic Acid

-

Stearic Acid

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., 2-methyl-2-butanol or acetone)

-

Molecular Sieves (3Å or 4Å)

-

Reagents for analysis (e.g., HPLC grade solvents, standards)

Synthesis Procedure

-

Substrate Solubilization : Dissolve L-ascorbic acid and stearic acid in the selected organic solvent in a sealed reaction vessel. The concentrations and molar ratio should be based on prior optimization studies (see Table 1 for examples).

-

Enzyme and Water Removal : Add the immobilized lipase and molecular sieves to the reaction mixture. The amount of enzyme and molecular sieves should be optimized for the specific reaction volume.

-

Reaction Incubation : Incubate the reaction mixture at the optimal temperature with constant agitation (e.g., using an orbital shaker) for a specified duration (typically ranging from several hours to a couple of days).

-

Reaction Monitoring : Monitor the progress of the reaction by periodically taking samples and analyzing the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).[8][17]

-

Enzyme Recovery : Upon completion of the reaction, recover the immobilized lipase by filtration for potential reuse.

-

Product Purification : Remove the solvent from the filtrate, for example, by using a rotary evaporator. The crude product can then be purified to remove unreacted substrates. Purification can be achieved through methods like solvent extraction or crystallization.[18]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : To quantify the yield and assess the purity of the product.[8]

-

Nuclear Magnetic Resonance (NMR) : To confirm the chemical structure and the regioselective esterification at the C-6 position of ascorbic acid.[8]

-

Mass Spectrometry (MS) : To verify the molecular weight of the synthesized this compound.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the characteristic functional groups, particularly the ester bond.[16]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of ascorbyl esters, providing a basis for comparison and optimization.

Table 1: Comparison of Lipase Sources for Ascorbyl Ester Synthesis

| Lipase Source | Acyl Donor | Solvent | Yield (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Palmitic Acid | 2-methyl-2-butanol | 81 | [2] |

| Pseudomonas stutzeri lipase | Palmitic Acid | tert-butanol | 57 | [2] |

| Candida sp. 99-125 lipase | Oleic Acid | Acetone | 91 | [19] |

| Bacillus stearothermophilus lipase | Palmitic Acid | Hexane | 97 | [2] |

| Lipozyme TL IM (Thermomyces lanuginosus) | Triolein | 2-methyl-2-butanol | 64 | [9] |

Table 2: Optimization of Reaction Conditions for Ascorbyl Ester Synthesis

| Parameter | Optimized Value | Acyl Donor | Lipase Source | Yield (%) | Reference |

| Temperature | 55 °C | Palmitic Acid | Novozym 435 | 81 | [2] |

| Substrate Molar Ratio (Ascorbic Acid:Fatty Acid) | 1:8 | Palmitic Acid | Novozym 435 | 81 | [2] |

| Reaction Time | 48 h | Oleic Acid | Candida sp. 99-125 | 91 | [19] |

| Enzyme Amount | 34.5% (w/w) | Not specified | Not specified | 93.2 | [7] |

| Temperature | 75 °C | Palmitic Acid | Lipolase 100L | 69 | [16] |

| Substrate Molar Ratio (Ascorbic Acid:Oleic Acid) | 1:9 | Oleic Acid | Candida antarctica NS 88011 | 49.42 | [12] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the enzymatic synthesis and analysis of this compound.

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient, specific, and environmentally friendly method for producing this valuable lipophilic antioxidant. Careful optimization of key parameters, including the choice of lipase, reaction solvent, substrate molar ratio, and temperature, is essential for achieving high yields. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to develop and refine their own synthesis processes for this compound and other ascorbyl esters.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, Production of this compound,Application of this compound,Benefits of Asco [adonisherb.ir]

- 5. Secure Verification [technorep.tmf.bg.ac.rs]

- 6. Influence of fatty acid on lipase-catalyzed synthesis of ascorbyl esters and their free radical scavenging capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 10605-09-1|For Research [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LB845 Analysis of L-Ascorbyl palminate and L-Ascorbic Stearate | Technical Information | GL Sciences [glsciences.com]

- 18. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of the enzymatic synthesis of L-ascorbyl fatty acid esters [journal.buct.edu.cn]

Ascorbyl Stearate: A Technical Guide to its Role in Inhibiting Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl stearate (B1226849), a synthetic ester of L-ascorbic acid (Vitamin C) and stearic acid, is a lipophilic antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Its fat-soluble nature allows for effective incorporation into lipid-based formulations to protect against oxidative degradation. This technical guide provides an in-depth analysis of ascorbyl stearate's mechanism of action in inhibiting lipid peroxidation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals, leading to the degradation of lipids within cell membranes and lipid-based formulations. This process compromises the stability, efficacy, and safety of products and is implicated in various pathological conditions. This compound, by virtue of its antioxidant moiety, serves as a potent inhibitor of this process.

Mechanism of Action in Inhibiting Lipid Peroxidation

This compound is a stable, oil-soluble derivative of Vitamin C.[1] Once incorporated into a lipid matrix, it can be hydrolyzed by intracellular esterases to release ascorbic acid and stearic acid.[2] The primary antioxidant activity of this compound stems from the ascorbic acid moiety. Ascorbic acid is a powerful reducing agent and free radical scavenger.[3] It readily donates a hydrogen atom from its enol group to lipid peroxyl radicals (LOO•), thereby terminating the propagation phase of lipid peroxidation.[4] This action converts the highly reactive lipid peroxyl radical into a more stable lipid hydroperoxide (LOOH) and generates the ascorbyl radical. The ascorbyl radical is relatively stable and less reactive than the lipid peroxyl radical, effectively breaking the chain reaction.

The lipophilic stearic acid tail of this compound facilitates its partitioning into the lipid bilayer of cell membranes and the lipid phase of emulsions, concentrating the antioxidant capacity at the site of potential oxidative damage.[5][6] This targeted delivery is a key advantage over hydrophilic antioxidants like ascorbic acid, which are less effective in protecting lipid-rich environments.[7]

Quantitative Data on Antioxidant Efficacy

Quantitative data on the direct inhibition of lipid peroxidation by this compound is limited in publicly available literature. However, data from studies on its general antioxidant activity and the performance of similar ascorbyl esters in lipid systems provide valuable insights. The following tables summarize available quantitative data.

Table 1: Radical Scavenging Activity of Ascorbyl Esters

| Compound | Assay | IC50 (µM) | Source |

| This compound | DPPH Radical Scavenging | 1.55 | [8] |

| Ascorbyl Palmitate | DPPH Radical Scavenging | 1.75 | [8] |

| L-Ascorbic Acid | DPPH Radical Scavenging | 0.45 | [8] |

Note: The DPPH assay measures general radical scavenging ability and is not a direct measure of lipid peroxidation inhibition. Lower IC50 values indicate higher antioxidant activity.

Table 2: Efficacy of Ascorbyl Esters in Oil Stability (Rancimat Test)

| Antioxidant | Concentration | Oil Type | Induction Time (h) | Protection Factor* | Source |

| Control (Pure Lard) | - | Lard | 2.55 | 1.00 | [9] |

| Ascorbyl Palmitate | 4 mg in 20g | Lard | 5.04 | 1.98 | [9] |

| α-Tocopherol | 4 mg in 20g | Lard | 10.83 | 4.25 | [9] |

| BHT | 4 mg in 20g | Lard | 6.18 | 2.42 | [9] |

Protection Factor = Induction Time of Sample / Induction Time of Control. A higher protection factor indicates greater stability against oxidation. Data for this compound in a comparable Rancimat test was not available, so data for the closely related ascorbyl palmitate is presented.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the inhibition of lipid peroxidation by this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in a Liposomal System

This protocol is a representative method adapted from general TBARS assay procedures to assess the antioxidant activity of this compound in a model membrane system.

Objective: To quantify the inhibition of Fe²⁺/ascorbate-induced lipid peroxidation in phosphatidylcholine liposomes by this compound through the measurement of malondialdehyde (MDA) formation.

Materials:

-

Soybean phosphatidylcholine

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-Ascorbic acid

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Malondialdehyde (MDA) standard (from 1,1,3,3-tetramethoxypropane)

-

Chloroform (B151607) and Methanol

-

Rotary evaporator

-

Probe sonicator

-

Spectrophotometer

Methodology:

-

Liposome (B1194612) Preparation:

-

Dissolve soybean phosphatidylcholine in chloroform in a round-bottom flask.

-

For test samples, add this compound at desired concentrations (e.g., 10, 50, 100 µM) to the chloroform solution.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

-

Hydrate the lipid film with Tris-HCl buffer by vortexing, to a final lipid concentration of 1 mg/mL.

-

Sonicate the suspension on ice using a probe sonicator to form small unilamellar vesicles.

-

-

Induction of Lipid Peroxidation:

-

To 1 mL of the liposome suspension (with and without this compound), add freshly prepared FeSO₄ solution to a final concentration of 10 µM.

-

Initiate lipid peroxidation by adding L-ascorbic acid to a final concentration of 100 µM.

-

Incubate the mixture at 37°C for 1 hour in a shaking water bath.

-

-

TBARS Assay:

-

Stop the reaction by adding 1 mL of 20% TCA containing 1% BHT.

-

Add 1 mL of 0.67% TBA solution.

-

Vortex the mixture and heat at 95°C for 30 minutes.

-

Cool the tubes on ice and centrifuge at 3000 x g for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples from the standard curve.

-

Express the results as nmol MDA per mg of lipid.

-

Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Ferrous Oxidation-Xylenol Orange (FOX2) Assay for Lipid Hydroperoxides

This assay provides a measure of the primary products of lipid peroxidation.

Objective: To determine the effect of this compound on the formation of lipid hydroperoxides in an oil-in-water emulsion.

Materials:

-

Linoleic acid

-

Tween 20

-

This compound

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

FOX2 reagent (250 µM ammonium (B1175870) ferrous sulfate, 100 µM xylenol orange, 25 mM sulfuric acid, and 4 mM BHT in 90% methanol)

-

Cumene (B47948) hydroperoxide (standard)

-

Phosphate (B84403) buffer (pH 7.4)

Methodology:

-

Emulsion Preparation:

-

Prepare an oil-in-water emulsion by homogenizing linoleic acid (10 mM) and Tween 20 (1% w/v) in phosphate buffer.

-

Incorporate this compound into the emulsion at various concentrations during the homogenization process.

-

-

Peroxidation Induction:

-

Induce lipid peroxidation by adding AAPH to a final concentration of 1 mM.

-

Incubate the emulsion at 37°C for a specified time (e.g., 2 hours).

-

-

FOX2 Assay:

-

Take an aliquot of the emulsion and mix it with the FOX2 reagent.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure the absorbance at 560 nm.

-

-

Quantification:

-

Prepare a standard curve using cumene hydroperoxide.

-

Calculate the concentration of lipid hydroperoxides in the samples.

-

Determine the percentage inhibition of hydroperoxide formation by this compound.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key pathways and relationships involved in lipid peroxidation and its inhibition by this compound.

Conclusion

This compound is a valuable lipophilic antioxidant for the inhibition of lipid peroxidation in a variety of systems. Its mechanism of action is primarily based on the radical-scavenging ability of its ascorbic acid moiety, while its stearic acid component ensures its localization within lipid environments where it can exert its protective effects. Although specific quantitative data on its direct inhibition of lipid peroxidation is not abundant, the available information on its general antioxidant properties and the efficacy of similar ascorbyl esters strongly supports its role as an effective inhibitor of oxidative degradation in lipid-rich formulations. The provided experimental protocols offer a framework for researchers to quantitatively assess the efficacy of this compound in their specific applications. Further research to generate more comprehensive quantitative data on this compound's performance in various lipid peroxidation models would be beneficial for its broader application in the pharmaceutical and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Absorption rates and free radical scavenging values of vitamin C-lipid metabolites in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 6. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 9. metrohm.com [metrohm.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ascorbyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of ascorbyl stearate (B1226849), a lipophilic derivative of ascorbic acid. By synthesizing available data, this document aims to be a critical resource for professionals in research and development, formulation, and quality control.

Introduction

Ascorbyl stearate (L-ascorbic acid 6-stearate) is an ester formed from ascorbic acid (Vitamin C) and stearic acid.[1][2] This modification renders the typically hydrophilic ascorbic acid molecule fat-soluble, significantly enhancing its stability and broadening its applications as an antioxidant in lipid-based systems such as foods, cosmetics, and pharmaceutical formulations.[3] Unlike ascorbic acid, which is notoriously unstable and susceptible to degradation by heat, light, and air, this compound offers improved resistance to thermal and oxidative challenges. Understanding its thermal behavior and degradation pathways is crucial for optimizing formulation strategies, ensuring product efficacy, and maintaining shelf-life.

Physicochemical and Thermal Properties

This compound's stability is intrinsically linked to its physical and thermal properties. While comprehensive thermogravimetric and calorimetric data are not widely published, key thermal metrics have been reported. These properties are essential for predicting its behavior during manufacturing processes that involve heat, such as hot-melt extrusion or sterilization.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₂O₇ | [4] |

| Molecular Weight | 442.59 g/mol | [4][5] |

| Melting Point | 117 °C | [5] |

| Flash Point | 162.22 °C (Closed Cup) | [5] |

| Boiling Point | 357-359 °C (at 760 mm Hg) | [5] |

| Appearance | White or yellowish-white powder | [4] |

| Solubility | Very slightly soluble in water, freely soluble in ethanol | [4] |

Note: Thermal data for this compound is limited. Data from closely related compounds, such as ascorbyl palmitate, suggests thermal decomposition begins at temperatures significantly above its melting point.

Degradation Profile

The degradation of this compound primarily proceeds via hydrolysis of the ester bond, followed by the degradation of the released ascorbic acid. The stability of the molecule is therefore dependent on factors that influence both of these stages.

The principal degradation route for this compound is the hydrolytic cleavage of the ester linkage, yielding ascorbic acid and stearic acid. This reaction can be catalyzed by acid, base, or enzymes (esterases).

Caption: Primary hydrolytic degradation of this compound.

Once ascorbic acid is released, it is susceptible to further degradation, primarily through oxidation. This process is influenced by factors such as pH, temperature, oxygen availability, and the presence of metal ions.

-

Oxidative Degradation: Ascorbic acid first undergoes a two-electron oxidation to form dehydroascorbic acid (DHAA). This step is reversible.

-

Irreversible Hydrolysis: Dehydroascorbic acid is then irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid.

-

Further Decomposition: Under thermal stress, these products can decompose further into a variety of smaller molecules. Studies on the thermal decomposition of solid ascorbic acid have identified evolved gases such as water (H₂O), carbon dioxide (CO₂), carbon monoxide (CO), methane (B114726) (CH₄), and formic acid (HCOOH).

Caption: Secondary degradation pathway of the ascorbic acid moiety.

Factors Influencing Stability

-

Temperature: this compound exhibits good heat resistance compared to ascorbic acid. However, elevated temperatures will accelerate the rate of hydrolysis and subsequent oxidative degradation.

-

pH: The stability of the ester bond is pH-dependent. Degradation is typically accelerated under strongly acidic or alkaline conditions.

-

Oxygen: The presence of oxygen is a critical factor for the secondary degradation of the ascorbic acid moiety. Formulations should be protected from air to minimize oxidative breakdown.

-

Light: While more stable than ascorbic acid, prolonged exposure to UV light can promote degradation. Photodegradation of the ascorbic acid portion can lead to the formation of various photoproducts.[5]

-

Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbic acid. The use of chelating agents in formulations can mitigate this effect.

Experimental Protocols

Standard analytical techniques are employed to characterize the thermal stability and degradation products of this compound.

5.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and stability.

-

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal stress.

-

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of this curve (DTG) shows the temperature of maximum degradation rate.

-

5.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point and enthalpy of fusion.

-

Objective: To determine the melting point and heat of fusion of this compound.

-

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C, then ramp up to 150 °C (above the expected melting point) at a heating rate of 10 °C/min.

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). The melting point is the peak temperature of the endothermic transition, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

-

Caption: General experimental workflow for thermal analysis.

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying this compound and its degradation products.

-

Objective: To perform a forced degradation study and develop a stability-indicating HPLC method.

-

Forced Degradation Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol).

-

Expose the solutions to various stress conditions as per ICH guidelines (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light).

-

Analyze the stressed samples at appropriate time points.

-

-

HPLC Methodology (Representative):

-

Instrument: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile/methanol mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~245 nm for this compound and ascorbic acid.

-

Injection Volume: 10-20 µL.

-

Data Analysis: Monitor for the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products. Peak purity analysis using a DAD can confirm the specificity of the method.

-

Conclusion

This compound offers enhanced thermal and oxidative stability compared to its parent compound, ascorbic acid, making it a valuable antioxidant for a wide range of applications. Its primary degradation pathway involves hydrolysis to ascorbic acid and stearic acid, with the subsequent degradation profile being dictated by the well-understood chemistry of ascorbic acid. While specific quantitative kinetic and thermogravimetric data for this compound remain limited in public literature, the provided methodologies and analysis of related compounds offer a robust framework for its characterization. For drug development professionals, a thorough understanding of these stability aspects is essential for creating stable, effective, and reliable products.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Ascorbyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl stearate (B1226849) (C₂₄H₄₂O₇) is a synthetic ester formed from L-ascorbic acid (vitamin C) and stearic acid, a long-chain saturated fatty acid.[1] This molecule is a lipophilic, or fat-soluble, derivative of the naturally hydrophilic vitamin C. While the core antioxidant capacity of ascorbyl stearate resides in its ascorbyl moiety, the addition of the stearic acid tail fundamentally alters its physical properties, enabling its use in applications where ascorbic acid is ineffective. It is widely utilized as an antioxidant food additive (E number E305) and in cosmetic and pharmaceutical formulations to prevent oxidative degradation in lipid-rich environments.[2][3] This guide elucidates the core mechanisms by which this compound scavenges free radicals, details its function in biological and non-biological systems, provides quantitative data on its antioxidant capacity, and outlines the standard experimental protocols for its evaluation.

Core Free Radical Scavenging Mechanism: The Ascorbyl Moiety

The free radical scavenging activity of this compound is almost entirely attributable to the 2,3-enediol structure of the ascorbic acid head group. This moiety can neutralize a wide variety of reactive oxygen species (ROS) through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

2.1 Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms

Theoretical calculations and experimental evidence suggest that for ascorbic acid and its derivatives, the HAT mechanism is generally more favorable than the SET mechanism due to lower bond dissociation energy (BDE) compared to ionization potential (IP).

-

Hydrogen Atom Transfer (HAT): In this one-step process, the ascorbyl moiety directly donates a hydrogen atom (both a proton and an electron) to a free radical (R•), effectively neutralizing it and forming a stable, non-radical species (RH). This process generates the ascorbyl radical (Asc•).

-

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the ascorbate (B8700270) anion to the free radical, forming a radical anion and the ascorbyl radical. This is often followed by protonation.

The enediol group on the lactone ring of the ascorbyl head is the site of this activity. The donation of a hydrogen atom or electron results in the formation of the ascorbyl radical, a relatively stable and non-reactive free radical due to the delocalization of the unpaired electron across its conjugated system.

This ascorbyl radical can be further oxidized to dehydroascorbic acid or two ascorbyl radicals can disproportionate to regenerate one molecule of ascorbic acid and one molecule of dehydroascorbic acid.

Caption: Core mechanism of free radical scavenging by this compound via Hydrogen Atom Transfer (HAT).

The Role of the Stearic Acid Moiety: A Lipophilic Anchor

While the stearic acid component of this compound does not possess significant intrinsic free radical scavenging activity, its role is critical to the molecule's function. Stearic acid is an 18-carbon saturated fatty acid that imparts lipophilicity (fat-solubility) to the molecule.

This lipophilic tail acts as an anchor, allowing this compound to be incorporated into non-aqueous environments such as:

-

Cell Membranes: It can position itself at the lipid-aqueous interface of cell membranes, protecting membrane lipids and proteins from oxidative damage.

-

Lipid-based Formulations: In foods, cosmetics, and pharmaceuticals, it dissolves in the lipid phase, preventing rancidity and degradation of sensitive ingredients.

This targeted delivery of the antioxidant ascorbyl head to lipid environments is a key advantage over hydrophilic ascorbic acid, which is restricted to the aqueous phase.

Function in Biological and Non-Biological Systems

4.1 Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes and lipid structures. This compound is particularly effective at inhibiting this process. By positioning its ascorbyl head near the surface of a lipid membrane, it can intercept peroxyl radicals (LOO•) as they form, thereby breaking the propagation cycle of lipid peroxidation.

Caption: this compound interrupts the lipid peroxidation chain reaction in a membrane.

4.2 Synergistic Activity with Vitamin E

This compound can act synergistically with other antioxidants, most notably vitamin E (α-tocopherol). Vitamin E is the primary chain-breaking antioxidant within the lipid portion of cell membranes. When vitamin E neutralizes a lipid peroxyl radical, it is converted into the tocopheroxyl radical, losing its antioxidant capacity. The ascorbyl moiety of this compound, located at the membrane surface, can donate a hydrogen atom to the tocopheroxyl radical, thereby regenerating the active form of vitamin E. This recycling process enhances the overall antioxidant protection of the membrane.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC₅₀ value—the concentration required to scavenge 50% of the free radicals in an assay. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.